molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6

Furo[2,3-c]pyridin-5-ylmethanol

Cat. No.: B1343845
CAS No.: 478148-60-6
M. Wt: 149.15 g/mol
InChI Key: UUKNFBHTKFKPEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Furo[2,3-c]pyridin-5-ylmethanol involves the hydrolysis of furo[2,3-c]pyridin-5-ylmethyl acetate. This reaction is typically carried out in a mixture of 1,4-dioxane and water, with sodium hydroxide as the base. The reaction mixture is stirred at ambient temperature for 18 hours, followed by partitioning between ethyl acetate and water to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furo[2,3-c]pyridin-5-ylmethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridin-5-ylmethanol is unique due to its specific structural features and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Furo[2,3-c]pyridin-5-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system with a hydroxymethyl group at the 5-position. This unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that furo[2,3-c]pyridine derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves photodynamic ablation , where the compound generates reactive oxygen species (ROS) upon light activation. This leads to oxidative stress that damages bacterial cell components, ultimately resulting in cell death .

CompoundTarget BacteriaMode of ActionIC50 (µM)
This compoundStaphylococcus aureusPhotodynamic ablation0.24 - 0.93

Immunomodulatory Effects

This compound has shown potential as an agonist for Toll-like receptor 8 (TLR8), which plays a crucial role in immune response modulation. Studies reveal that certain derivatives can activate TLR8 signaling pathways without inducing pro-inflammatory cytokines. This selective activation suggests a potential therapeutic role in treating immune system disorders .

The biological activity of this compound primarily revolves around its interaction with various enzymes and proteins:

  • Photodynamic Mechanism : Upon exposure to light, the compound generates ROS that disrupt cellular functions in target bacteria.
  • TLR8 Activation : It selectively activates immune pathways without excessive inflammatory responses, indicating potential for therapeutic use in immunomodulation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and absorption characteristics. The compound's solubility affects its bioavailability and overall effectiveness as a therapeutic agent .

Study on Antimicrobial Efficacy

A study conducted on various furo[2,3-c]pyridine derivatives demonstrated their effectiveness against Staphylococcus aureus. The derivatives were synthesized and tested for their antimicrobial activity using standard broth microdilution methods. Results indicated significant inhibition of bacterial growth at low concentrations (IC50 values ranging from 0.24 to 0.93 µM), suggesting strong potential for clinical applications .

Immunomodulation Research

Another study focused on the immunomodulatory effects of this compound derivatives on human peripheral blood mononuclear cells (PBMCs). The findings revealed that these compounds could upregulate chemokine ligand genes while avoiding the induction of pro-inflammatory cytokines, highlighting their potential use in therapies aimed at modulating immune responses without causing inflammation .

Properties

IUPAC Name

furo[2,3-c]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNFBHTKFKPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621961
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-60-6
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Also to yield the desired compound: Furo[2,3-c]pyridin-5-ylmethyl acetate (1.15 g, 6 mmol) was dissolved in 1,4-dioxane (30 ml) and water (10 ml) and treated with 2N sodium hydroxide solution (12 ml) and stirred at RT for 18 h. The mixture was then partitioned between ethyl acetate and water, the organic layer was dried and evaporated to dryness to provide the desired compound (0.63 g).
Name
Furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate (1.3 g, 4.9 mmol) was dissolved in ethanol (50 ml) and treated with potassium carbonate (0.82 g, 5.9 mmol) and heated under reflux for 18 hrs. The mixture was evaporated to dryness and the residue partitioned between ethyl acetate and water. The organic layer was dried, filtered and evaporated to yield the title compound (0.66 g).
Name
[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of furo[2,3-c]pyridin-5-ylmethyl acetate (1.15 g) in 1,4-dioxane (30 ml) and water (10 ml) was treated with 2M sodium hydroxide (12 ml) then stirred at ambient temperature for 18 h. The mixture was then partitioned between ethyl acetate and water. The organic fractions were separated and dried then evaporated to dryness. This gave an oil (0.63 g, 70%).
Name
furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
70%

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